Quinpirole

Dopamine Receptor Binding D2/D3 Selectivity Radioligand Binding

Quinpirole is the gold standard reference agonist for dopamine D2/D3 receptor research. Its unique 102-fold D3/D2 binding selectivity, balanced cAMP/MAPK signaling, and distinct in vivo behavioral profile make it scientifically irreplaceable for biased ligand screening and receptor function studies. Ensure accuracy in your next dopamine receptor study. Purchase Now or Request a Quote.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 80373-22-4
Cat. No. B1680403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinpirole
CAS80373-22-4
SynonymsQuinpirole
Quinpirole Hydrochloride
Quinpirole Monohydrochloride
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCCCN1CCCC2C1CC3=C(C2)NN=C3
InChIInChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1
InChIKeyFTSUPYGMFAPCFZ-ZWNOBZJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinpirole (CAS 80373-22-4): A Reference D2/D3 Dopamine Receptor Agonist for Neuroscience Research and Assay Validation


Quinpirole (CAS 80373-22-4) is a high-affinity, selective agonist of the dopamine D2 and D3 receptor subtypes [1]. Synthesized originally by Eli Lilly (designation LY 171,555), it serves as a prototypical pharmacological tool in both in vitro and in vivo investigations of dopaminergic signaling pathways [2]. Its well-characterized binding profile and functional efficacy at human D2 and D3 receptors [1] make it an indispensable reference standard for validating new receptor ligands, studying receptor-mediated behaviors, and elucidating the divergent roles of D2-like receptors in neurological and psychiatric disorders.

Why Quinpirole Cannot Be Substituted with Other D2-Like Agonists: Critical Differentiators in Receptor Selectivity, Functional Bias, and In Vivo Efficacy


While several D2-like receptor agonists (e.g., pramipexole, ropinirole, sumanirole) are commercially available, their substitution for quinpirole in experimental protocols is not scientifically valid due to profound differences in D2/D3 selectivity, functional efficacy across signaling pathways, and in vivo behavioral outcomes [1]. As detailed in the quantitative evidence below, quinpirole occupies a unique pharmacological niche defined by its moderate D3-preferring selectivity [2], its balanced signaling through cAMP inhibition and MAPK/ERK phosphorylation [3], and its distinct pattern of D3-mediated behaviors in vivo [4]. These differences are not merely academic; they translate to divergent experimental results, rendering quinpirole irreplaceable as a reference agonist in established models of dopamine receptor function.

Quinpirole Product-Specific Quantitative Evidence: Differentiating Receptor Selectivity, Functional Bias, and In Vivo Profile from Key Comparators


Quinpirole Exhibits a 102-Fold Preference for D3 over D2 Receptors, Distinguishing It from Both D2-Preferring and Highly D3-Selective Analogs

In competitive radioligand binding assays using human D2 and D3 receptors expressed in HEK cells, quinpirole demonstrates an approximately 102-fold higher affinity for D3 receptors (Ki = 6.8 nM) compared to D2 receptors (Ki = 692 nM) [1]. This selectivity profile is intermediate: pramipexole shows a 173-fold preference for D3 (Ki D2 = 380 nM, D3 = 2.2 nM) [1], while ropinirole displays only an 18.75-fold D3 preference (Ki D2 = 525 nM, D3 = 28 nM) [1]. In stark contrast, sumanirole is D2-preferring, with 216-fold higher affinity for D2 (Ki D2 = 9.0 nM, D3 = 1940 nM) [1].

Dopamine Receptor Binding D2/D3 Selectivity Radioligand Binding In Vitro Pharmacology

Quinpirole's Functional Activity in cAMP Inhibition and MAPK Phosphorylation is Balanced and Serves as a Reference Standard for Ligand Bias Assessment

In CHO cells expressing human D2L receptors, quinpirole exhibits potent and full efficacy in inhibiting forskolin-stimulated cAMP accumulation (IC50 = 2.37 ± 0.42 nM in control cells) [1]. In a direct head-to-head comparison, its potency for cAMP inhibition is equivalent to the full agonist DNX (dinoxyline) [2]. Furthermore, quinpirole robustly stimulates MAPK/ERK phosphorylation with an EC50 comparable to its cAMP inhibition potency, a balanced signaling profile against which the functional bias of other ligands is often quantified [2]. For instance, while dihydrexidine (DHX) shows similar efficacy, its potency for MAPK phosphorylation is significantly lower than for cAMP inhibition, revealing a biased profile not seen with quinpirole [2].

Functional Selectivity cAMP Assay MAPK Phosphorylation D2 Receptor Signaling Ligand Bias

Quinpirole's In Vivo Profile is Characterized by a Distinct D3-Mediated Yawning Response and a D2-Mediated Hypothermic Effect, Providing a Behavioral Fingerprint for Receptor Engagement

In vivo behavioral analysis in rats reveals that quinpirole, like other D3-preferring agonists, induces yawning at doses lower than those required to produce hypothermia [1]. The calculated in vivo D3 selectivity ratio (hypothermia ED50 / yawning ED50) for quinpirole is 3.3, placing it in an intermediate group alongside PD-128,907 (ratio 3.8), 7-OH-DPAT (ratio 2.4), and quinelorane (ratio 2.8) [1]. This contrasts sharply with the D2-preferring agonist sumanirole, which produces hypothermia but not yawning, confirming that the yawning response is a specific D3-receptor-mediated behavior and that quinpirole engages this pathway in vivo [1].

In Vivo Pharmacology Behavioral Pharmacology D3 Receptor Function Yawning Hypothermia Rat Model

Quinpirole Produces a Distinct Locomotor Profile in Larval Zebrafish: A Critical Differentiator for Neurobehavioral Toxicology and Drug Screening

In a direct comparison of dopamine agonists in larval zebrafish, ropinirole produced a significant, concentration-dependent reduction in locomotor activity (≥1 µM), while quinpirole had no effect on locomotion at any concentration tested (up to 10 µM) [1]. This stark difference is attributed to the distinct receptor subtype selectivities of the two compounds; quinpirole's D2/D3 selectivity (lacking activity at D4) versus ropinirole's broader D2/D3/D4 activity profile, which includes D4 receptor activation linked to motor depression [1]. Additionally, ropinirole but not quinpirole altered the expression of genes in the GABAergic and glutamatergic systems, further emphasizing quinpirole's unique and more restricted in vivo pharmacodynamic signature [1].

Zebrafish Model Locomotor Activity Neurobehavioral Toxicology Dopamine Receptors Drug Screening

Optimal Scientific and Industrial Use Cases for Quinpirole: Leveraging Its Unique Pharmacological Fingerprint


In Vitro Validation of D2/D3 Receptor Ligand Bias and Signaling Pathway Selectivity

Quinpirole's balanced, high-efficacy signaling at both cAMP inhibition and MAPK phosphorylation pathways in CHO-hD2L cells [1] makes it the ideal reference standard for calculating ligand bias factors for novel D2 receptor agonists. Researchers can quantify the degree of functional selectivity (bias) of test compounds relative to the reference activity of quinpirole across multiple signaling endpoints, a crucial step in developing biased agonists with improved therapeutic profiles.

In Vivo Behavioral Studies Requiring Dissection of D2 vs. D3 Receptor Function

The well-defined, moderate D3-preferring selectivity of quinpirole, as demonstrated by its ~102-fold D3/D2 binding affinity ratio [2] and its intermediate in vivo D3 selectivity ratio of 3.3 in rat yawning and hypothermia assays [3], positions it as a critical tool for experiments designed to differentiate the roles of D2 and D3 receptors in complex behaviors. Its use allows for selective activation of D3 receptors at low doses while engaging both D2 and D3 receptors at higher doses, enabling a dose-dependent dissection of receptor contributions.

Zebrafish-Based High-Throughput Screening for Dopamine-Modulating Compounds

Quinpirole's unique lack of effect on larval zebrafish locomotor activity, in contrast to ropinirole's locomotor suppression [4], makes it an essential control compound in zebrafish screening platforms. It enables researchers to identify D4-receptor-mediated effects on motor behavior without confounding contributions from D2/D3 receptor activation, thereby improving the specificity and interpretability of primary screens for new dopaminergic drugs or toxicants.

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